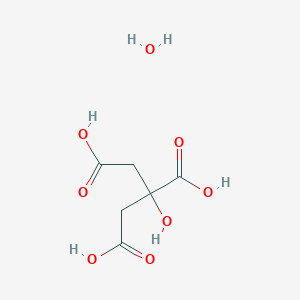

Citric acid monohydrate

Descripción general

Descripción

El ácido cítrico monohidratado es un ácido orgánico natural que se encuentra en varias frutas, particularmente en cítricos como limones, limas, naranjas y pomelos . Es un compuesto cristalino incoloro con un sabor agrio y se usa comúnmente como agente saborizante en alimentos y bebidas debido a su acidez . En bioquímica, el ácido cítrico es un intermedio en el ciclo del ácido cítrico, que ocurre en el metabolismo de todos los organismos aeróbicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido cítrico monohidratado se puede sintetizar mediante la fermentación de azúcares por microorganismos como Aspergillus niger . El proceso implica los siguientes pasos:

Fermentación: Los azúcares como la glucosa o la sacarosa se fermentan por Aspergillus niger en un medio nutritivo que contiene sales minerales.

Precipitación: El ácido cítrico producido se precipita mediante la adición de hidróxido de calcio para formar citrato de calcio.

Acidificación: El citrato de calcio se trata luego con ácido sulfúrico para liberar ácido cítrico.

Cristalización: El ácido cítrico se cristaliza a partir de agua fría para obtener ácido cítrico monohidratado.

Métodos de Producción Industrial: La producción industrial de ácido cítrico monohidratado implica principalmente la fermentación sumergida utilizando Aspergillus niger . El proceso se optimiza para obtener un alto rendimiento e implica controlar parámetros como el pH, la temperatura y la concentración de nutrientes.

Análisis De Reacciones Químicas

Acid-Base Reactions and Chelation

Citric acid monohydrate acts as a triprotic acid, undergoing sequential deprotonation in aqueous solutions12:

-

()

-

()

-

()

It forms stable citrate salts (e.g., sodium citrate) through neutralization with bases2. Additionally, its carboxyl and hydroxyl groups enable chelation of metal ions like Ca²⁺, Fe³⁺, and Mg²⁺, forming octahedral complexes32. This property is exploited in anticoagulants (e.g., citrate chelates calcium in blood)42.

Esterification Reactions

This compound reacts with alcohols to form esters, a process critical in polymer and plasticizer synthesis51. A two-step mechanism is proposed:

-

Dehydration : Formation of a cyclic anhydride intermediate (5- or 6-membered ring).

-

Ring-opening : Reaction with alcohol to yield esters.

Experimental data show the activation energy for dehydration is 5. Substituents on alcohols (e.g., -Cl, -OCH₃) enhance reactivity via electron-withdrawing effects5.

Table 1: Esterification Reactivity with Primary Alcohols5

| Alcohol (R-CH₂OH) | Relative Reaction Rate |

|---|---|

| R = CH=CH₂ | 1.00 |

| R = CH₂Cl | 1.85 |

| R = CH₂OCH₃ | 2.10 |

Thermal Decomposition

At temperatures >175°C, this compound decomposes via decarboxylation, producing itaconic anhydride, water, and CO₂16:

Thermogravimetric analysis (TGA) reveals a two-stage mass loss:

-

Dehydration (40–100°C): Loss of crystalline water (~9% mass).

-

Decomposition (175–310°C): Degradation of the organic backbone71.

Citric Acid Cycle (Krebs Cycle)

In mitochondrial metabolism, citrate synthase catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate31:

Key steps involving citrate:

-

Isomerization : Aconitase converts citrate to isocitrate.

-

Regulation : Citrate inhibits phosphofructokinase (glycolysis) and activates acetyl-CoA carboxylase (fatty acid synthesis)12.

Table 2: Metabolic Roles of Citrate31

| Process | Function |

|---|---|

| Energy production | Yields 2 ATP per cycle via NADH |

| Fatty acid synthesis | Provides acetyl-CoA precursors |

| Metal homeostasis | Chelates Fe³⁺ in mitochondria |

Atmospheric Interactions

This compound participates in aerosol nucleation by forming hydrogen-bonded clusters with sulfuric acid (SA), amines (AM), and water (W)89. Key findings:

-

Cluster Stability : SA·AM·Wₙ·CA clusters (n = 0–4) exhibit Gibbs free energy changes () < 0, indicating spontaneous formation8.

-

Hydrophobicity : Citric acid reduces cluster hydrophilicity, favoring nucleation under low humidity9.

Table 3: Hydration Distribution in SA·AM·Wₙ·CA Clusters8

| Relative Humidity (RH) | Dominant Hydration Form |

|---|---|

| RH < 40% | Anhydrous |

| 40% ≤ RH ≤ 75% | Monohydrate |

| RH > 75% | Polyhydrate |

Footnotes

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Role as an Excipient:

Citric acid monohydrate is utilized as a pharmaceutical excipient due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It acts as a pH regulator and a buffering agent, which is crucial for maintaining the desired pH in formulations, thus improving drug absorption and efficacy .

Biodegradable Polymers:

Citric acid serves as a crosslinking agent in the production of biodegradable polymers. These polymers are essential in developing drug delivery systems that can degrade safely in the body. For example, citric acid-based polymers have been used to create scaffolds for bone regeneration by promoting osteoblast proliferation and hydroxyapatite deposition .

Case Study: Aloxi®

Aloxi® (palonosetron), an antiemetic drug, utilizes this compound in its formulation. The compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV) due to its ability to stabilize the active ingredient . This case exemplifies how this compound enhances the performance of pharmaceutical formulations.

Food and Beverage Industry

Flavoring Agent:

this compound is extensively used as a flavoring agent in food products. It imparts a sour taste that enhances the flavor profile of beverages, candies, and other food items . Its presence is often noted in soft drinks, where it contributes to the overall tartness.

Preservative:

As a natural preservative, this compound helps inhibit microbial growth, extending the shelf life of various food products . It is commonly added to canned foods, sauces, and dressings to maintain freshness.

pH Regulator:

In food processing, this compound acts as a pH regulator, ensuring that products maintain their desired acidity levels. This function is vital for both flavor enhancement and food safety .

Industrial Applications

Cosmetic Industry:

In cosmetics, this compound is used for its exfoliating properties and ability to adjust pH levels in formulations. It helps improve product stability and enhances skin absorption of active ingredients .

Chemical Manufacturing:

Citric acid is employed in various chemical processes as a chelating agent. Its ability to bind metal ions makes it valuable in manufacturing detergents and cleaning agents .

Research Applications

Microbial Production Studies:

Research on citric acid production via microbial fermentation has gained traction. Strains of Aspergillus niger are commonly used for citric acid production due to their efficiency in metabolizing substrates into citric acid . Studies have shown that genetic modifications can enhance citric acid yields significantly.

Biomimetic Materials:

Recent studies have explored the use of citric acid in creating biomimetic materials for biomedical applications. These materials can mimic natural tissues and are being investigated for their potential in regenerative medicine .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulations (e.g., Aloxi®) | Enhances solubility, stability, and bioavailability |

| Food & Beverage | Flavoring agent, preservative | Improves taste, extends shelf life |

| Cosmetics | pH regulator | Enhances product stability and skin absorption |

| Chemical Manufacturing | Chelating agent | Binds metal ions for improved cleaning efficiency |

| Research | Microbial production studies | Increases yield through genetic modifications |

Mecanismo De Acción

El ácido cítrico monohidratado ejerce sus efectos a través de varios mecanismos:

Quelación: Se une a iones metálicos, evitando que participen en reacciones químicas no deseadas.

Amortiguación: Mantiene la estabilidad del pH en las soluciones neutralizando ácidos y bases.

Vías Metabólicas: En el ciclo del ácido cítrico, actúa como un intermedio, facilitando la conversión de carbohidratos, grasas y proteínas en dióxido de carbono y agua, liberando energía.

Compuestos Similares:

Ácido Cítrico Anhidro: Carece de moléculas de agua, lo que lo hace más estable y fácil de manejar.

Ácido Tartárico: Otro ácido orgánico natural con propiedades quelantes similares, pero con diferentes características de sabor y solubilidad.

Ácido Málico: Se encuentra en las manzanas, tiene una acidez similar pero diferentes roles metabólicos.

Singularidad del Ácido Cítrico Monohidratado:

Contenido de Agua: Contiene una molécula de agua por molécula de ácido cítrico, lo que da como resultado una forma cristalina.

Versatilidad: Se utiliza en una amplia gama de aplicaciones, desde alimentos y bebidas hasta productos farmacéuticos y procesos industriales.

Importancia Biológica: Es integral en el ciclo del ácido cítrico, una vía metabólica clave en los organismos aeróbicos.

Las propiedades únicas del ácido cítrico monohidratado y su amplia gama de aplicaciones lo convierten en un compuesto esencial en varios campos de la ciencia y la industria.

Comparación Con Compuestos Similares

Anhydrous Citric Acid: Lacks water molecules, making it more stable and easier to handle.

Tartaric Acid: Another naturally occurring organic acid with similar chelating properties but different taste and solubility characteristics.

Malic Acid: Found in apples, it has similar acidity but different metabolic roles.

Uniqueness of Citric Acid Monohydrate:

Water Content: Contains one water molecule per citric acid molecule, resulting in a crystalline form.

Versatility: Used in a wide range of applications from food and beverages to pharmaceuticals and industrial processes.

Biological Importance: Integral to the citric acid cycle, a key metabolic pathway in aerobic organisms.

This compound’s unique properties and wide range of applications make it an essential compound in various fields of science and industry.

Actividad Biológica

Citric acid monohydrate, a crystalline form of citric acid, is a weak organic acid predominantly found in citrus fruits. It plays a significant role in various biological processes and has numerous applications in pharmaceuticals, food, and health industries. This article explores the biological activity of this compound, emphasizing its metabolic roles, physiological effects, and therapeutic applications.

This compound has the chemical formula and is characterized by three carboxylic acid groups, making it a tricarboxylic acid. Its structure allows it to participate in various biochemical reactions, particularly in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms.

2.1 Citric Acid Cycle

Citric acid serves as an essential intermediate in the citric acid cycle, a central metabolic pathway that generates energy through the oxidation of carbohydrates, fats, and proteins. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which undergoes several transformations to regenerate oxaloacetate while producing NADH and FADH that feed into the electron transport chain for ATP production .

2.2 Regulation of Metabolism

Citrate plays a regulatory role in metabolic pathways:

- Fatty Acid Synthesis : Citrate is transported from mitochondria to the cytoplasm, where it is converted into acetyl-CoA, a precursor for fatty acid synthesis. This process is modulated by citrate's allosteric effects on acetyl-CoA carboxylase .

- Glycolysis Inhibition : High levels of citrate can inhibit phosphofructokinase, a key enzyme in glycolysis, thus preventing excessive energy production when biosynthetic precursors are abundant .

3.1 Antioxidant Properties

Research indicates that citric acid exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by free radicals .

3.2 Calcium Chelation and Kidney Health

This compound has been shown to chelate calcium ions effectively, forming soluble complexes that can reduce calcium supersaturation in urine. This property is beneficial in preventing kidney stone formation by inhibiting crystal aggregation .

4.1 Pharmaceutical Uses

This compound is widely used as an excipient in pharmaceutical formulations due to its ability to inhibit proteolysis and enhance drug stability. For instance, it is utilized in enteric-coated tablets to protect sensitive drugs from degradation in acidic environments .

4.2 Dietary Supplementation

Supplementation with citric acid is associated with various health benefits:

- Metabolic Support : As a component of energy metabolism, citric acid supplementation may enhance physical performance by improving energy availability during exercise.

- Bone Health : Citric acid contributes to bone mineralization and may help regulate bone density through its effects on calcium metabolism .

5. Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What standardized methods are used to assess the purity of citric acid monohydrate in pharmaceutical research?

- Answer : Pharmacopeial tests, such as the "readily carbonizable substances" assay, are critical. This involves dissolving the compound in sulfuric acid, heating at 90°C, and comparing the solution's color against a reference to detect impurities . Additional purity criteria include limits for chloride (≤0.001%), sulfate (≤0.002%), and heavy metals like Fe (≤3 ppm) and Pb (≤2 ppm), validated via titration or ICP-MS . Compliance with standards like USP, Ph.Eur., or GB/T 9855-2008 ensures consistency across studies .

Q. How does crystal water loss affect quantitative analysis of this compound?

- Answer : If the monohydrate loses crystal water during storage, calculating results using its molecular weight (210.1 g/mol) will overestimate concentration (≥100% recovery). Researchers must confirm hydration status via thermogravimetric analysis (TGA) or Karl Fischer titration before analysis. Adjustments using the anhydrous form’s molecular weight (192.1 g/mol) are necessary if dehydration occurs .

Q. What are the solubility considerations for preparing aqueous solutions of this compound?

- Answer : Solubility in water is ~54% (w/w) at 10°C, increasing with temperature. For consistent results, dissolve the compound with stirring for ≥2 hours at controlled temperatures. Note that incomplete dissolution due to improper temperature or agitation can skew experimental outcomes, particularly in buffer preparation .

Advanced Research Questions

Q. How do humidity and temperature influence the stability of this compound during experiments?

- Answer : Dynamic vapor sorption studies reveal that relative humidity (RH) <40% triggers partial dehydration to anhydrous citric acid, causing mass loss. At RH >60%, the monohydrate stabilizes. Storage recommendations include maintaining RH 40–60% and temperatures <25°C to prevent phase transitions . Real-time monitoring via moisture analyzers or TGA is advised for long-term studies.

Q. What methodologies resolve contradictions in combustion enthalpy data for this compound?

- Answer : Discrepancies arise from differences in calorimetric calibration (e.g., static vs. dynamic bomb calorimetry). Researchers should cross-reference datasets from primary sources (e.g., Chappell and Hoarc’s combustion data) and validate instrumentation using certified reference materials. Reporting uncertainties and adhering to ISO/IEC 17025 guidelines improves reproducibility .

Q. How can UV-spectrophotometric methods be optimized for citric acid quantification in complex matrices?

- Answer : Key steps include:

- Diluting samples to 0.04–0.4 g/L to stay within the linear range (detection limit: 0.25 mg/L at 340 nm).

- Validating specificity using enzymatic assays to rule out interference from structurally similar acids (e.g., isocitric acid).

- Applying correction factors for dilution and matrix effects, as outlined in pharmacopeial UV protocols .

Q. What spectroscopic techniques confirm structural integrity in synthesized this compound?

- Answer : FTIR spectroscopy identifies characteristic peaks:

- O-H stretching at 3342 cm⁻¹ (hydration water).

- C=O stretching at 1716 cm⁻¹ (carboxylic groups).

Deviations in these peaks indicate degradation or contamination. Complementary XRD can confirm crystallinity and phase purity .

Q. Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., hydration-dependent mass changes), replicate experiments under controlled RH and temperature. Use paired T-tests to assess significance .

- Experimental Design : For thermodynamic studies, report vapor pressure data (e.g., 0.12 kPa at 25°C for monohydrate) and specify calibration standards to enhance comparability .

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYEJJMZJALEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074668 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |

| Record name | Citric acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59.2 | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 g/cm³ | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5949-29-1 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °C | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.